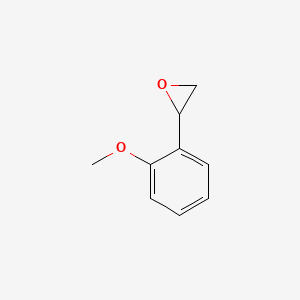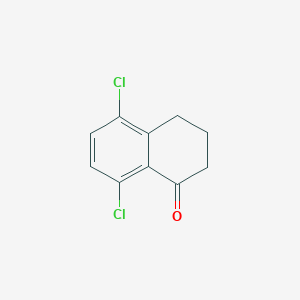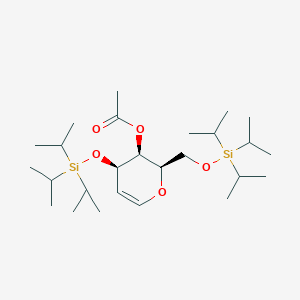
CAL-130 (Racemate)
Overview
Description
CAL-130 Racemate: is a compound known for its inhibitory effects on phosphoinositide 3-kinase delta (PI3Kδ) and phosphoinositide 3-kinase gamma (PI3Kγ). It is the racemic mixture of CAL-130, meaning it contains equal amounts of two enantiomers. This compound has significant implications in scientific research, particularly in the fields of oncology and immunology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CAL-130 Racemate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the quinazolinone core: This involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.
Introduction of the purine moiety: The quinazolinone intermediate is then reacted with a purine derivative in the presence of a base to introduce the purine moiety.
Final coupling and purification: The final step involves coupling the intermediate with a suitable amine, followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of CAL-130 Racemate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: CAL-130 Racemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine moiety, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
CAL-130 Racemate has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study PI3K signaling pathways.
Biology: Employed in cell biology to investigate the role of PI3K in cellular processes such as proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cancer treatment due to its ability to inhibit PI3Kδ and PI3Kγ, which are involved in tumor growth and immune response.
Industry: Utilized in the development of new drugs targeting PI3K pathways.
Mechanism of Action
CAL-130 Racemate exerts its effects by inhibiting the activity of PI3Kδ and PI3Kγ. These enzymes are part of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and metabolism. By inhibiting PI3Kδ and PI3Kγ, CAL-130 Racemate disrupts this pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
CAL-130: The non-racemic form of CAL-130 Racemate, also a PI3Kδ and PI3Kγ inhibitor.
HS-173: A PI3Kα inhibitor with a different specificity profile.
GSK2292767: A selective PI3Kδ inhibitor with higher potency
Uniqueness: CAL-130 Racemate is unique due to its dual inhibition of PI3Kδ and PI3Kγ, making it a valuable tool for studying the combined effects of these two isoforms. Its racemic nature also allows for the investigation of the individual contributions of each enantiomer to its overall biological activity .
Properties
IUPAC Name |
2-[1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYVJBBSBPUKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437703 | |
| Record name | CAL-130 Racemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474012-90-3 | |
| Record name | CAL-130 Racemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1600049.png)

![Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1600051.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine](/img/structure/B1600054.png)



